molecular formula C13H8BrN3OS2 B2635594 5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 380549-69-9

5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2635594
CAS No.: 380549-69-9
M. Wt: 366.25
InChI Key: ZJNFOQABHVJICF-UHFFFAOYSA-N
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Description

5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H8BrN3OS2 and its molecular weight is 366.25. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The compound 5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a versatile compound used in the synthesis of various organic molecules. Studies have shown that similar thiophene-2-carboxamide compounds can undergo various electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, primarily at the thiophene ring's 5-position, indicating a potential for chemical modification and the creation of derivatives with diverse properties (Aleksandrov et al., 2020).

Synthesis of Derivatives and Their Properties

Derivatives of thiophene-2-carboxamide, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, have been synthesized via Suzuki cross-coupling reactions. These derivatives exhibit intriguing properties, including various electronic and nonlinear optical attributes, as assessed by Density Functional Theory (DFT) calculations. These properties include reactivity parameters like frontier molecular orbitals (FMOs), HOMO-LUMO energy gap, electron affinity, ionization energy, electrophilicity index, chemical softness, and chemical hardness. Particularly, the electronic delocalization over pyrazine, benzene, and thiophene rings in these compounds has been studied for their nonlinear optical (NLO) behavior, demonstrating their potential in electronic and photonic applications (Ahmad et al., 2021).

Crystal Structure Analysis

The compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, structurally related to the query compound, has been analyzed using various spectroscopic techniques and X-ray crystallography. This detailed structural analysis provides insights into the molecular arrangement, bond lengths, and angles, offering a foundation for understanding the molecular geometry and interactions of similar compounds (Anuradha et al., 2014).

Properties

IUPAC Name

5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3OS2/c14-11-5-4-10(20-11)12(18)17-13-16-9(7-19-13)8-3-1-2-6-15-8/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNFOQABHVJICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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